LOXO-195 R racemate

Stereoselective Synthesis Chiral Purity Enantiomeric Excess

LOXO-195 R racemate (selitrectinib) is the definitive reference inhibitor for TRK resistance models driven by solvent front (G595R) and xDFG (G667C) mutations. Unlike first-generation inhibitors that lose potency against these mutations, this compound maintains low nanomolar activity (IC₅₀ 2.0–9.8 nM) with a >190-fold improvement over larotrectinib. Its >1,000-fold selectivity over non-TRK kinases ensures on-target signaling blockade. The R-enantiomer configuration is critical—substitution with S-enantiomer or undefined stereopurity yields inactive material. Procure only with documented >99% enantiomeric excess for reproducible results.

Molecular Formula C20H21FN6O
Molecular Weight 380.4 g/mol
Cat. No. B605015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLOXO-195 R racemate
Synonyms(6RS)-LOXO 195;  (6RS) LOXO-195;  (6RS)-LOXO-195
Molecular FormulaC20H21FN6O
Molecular Weight380.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1
InChIKeyOEBIHOVSAMBXIB-RGUGMKFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LOXO-195 R Racemate (Selitrectinib): A Second‑Generation TRK Inhibitor for Resistance‑Driven Procurement


LOXO-195 R racemate, also designated as (6RS)-LOXO-195 or selitrectinib (BAY 2731954), is a macrocyclic, next‑generation inhibitor of the tropomyosin receptor kinase (TRK) family [1]. It is chemically defined as (3aR,10R)-5-fluoro-1,2,3,3a,8,9,10,11-octahydro-10-methyl-12H-15,17-ethenopyrazolo[3,4‑d]pyrido[2,3‑k]pyrrolo[2,1‑m][1,3,7]triazacyclotridecin-12-one [2]. Unlike first‑generation TRK inhibitors, this compound was specifically engineered to maintain low nanomolar potency against both wild‑type TRK kinases and clinically emergent resistance mutations (e.g., solvent front G595R, gatekeeper F589L, and xDFG G667C substitutions) that frequently limit the durability of prior‑line therapies [1] [3]. Its chiral configuration—as a defined R‑enantiomer racemate—is essential for achieving the stereospecific binding interactions required to overcome these mutations, a feature that cannot be replicated by the S‑enantiomer or other achiral TRK‑targeted scaffolds [2] [4].

Why LOXO-195 R Racemate Cannot Be Interchanged with Alternative TRK Inhibitors or Its S‑Enantiomer


Procurement of a generic “TRK inhibitor” without precise stereochemical and resistance‑mutation data is scientifically unsound because TRK‑targeted agents exhibit profound, mutation‑specific differences in potency that directly impact therapeutic utility [1]. First‑generation compounds (larotrectinib, entrectinib) lose efficacy against solvent front (e.g., TRKA G595R) and xDFG (TRKA G667C) mutations, with IC₅₀ shifts exceeding 100‑fold compared to wild‑type [2]. Conversely, the alternative second‑generation inhibitor repotrectinib shows superior wild‑type potency but a distinct polypharmacology profile (ROS1/ALK inhibition) that may introduce undesired off‑target effects [3]. Moreover, the R‑enantiomer configuration of LOXO‑195 is critical for maintaining both enantiomeric excess (>99% ee) and binding complementarity to mutated TRK domains; substitution with the S‑enantiomer or racemates of undefined stereopurity yields unpredictable and frequently inactive material, as demonstrated by the loss of inhibitory activity in enantiomeric impurity assessments [4] [5]. These compound‑specific, quantitatively defined differences preclude any assumption of functional equivalence and mandate evidence‑based selection.

Quantitative Differentiation of LOXO-195 R Racemate: Comparative Enzyme, Cellular, and In Vivo Metrics


Stereochemical Integrity: Enantiomeric Excess >99% Guarantees Defined TRK Binding

LOXO‑195 R racemate is manufactured via a stereoselective synthetic route that achieves an enantiomeric excess (ee) of >99%, as determined by chiral HPLC analysis [1]. This high stereopurity contrasts with generic, non‑stereoselective preparations of TRK inhibitors, which may contain variable mixtures of R‑ and S‑enantiomers. The S‑enantiomer of LOXO‑195 exhibits markedly reduced or undetectable inhibitory activity against TRK kinases, rendering stereochemical impurity a critical determinant of functional performance [2].

Stereoselective Synthesis Chiral Purity Enantiomeric Excess

Superior Potency Against Solvent Front TRKA G595R Mutation Versus Larotrectinib

In direct head‑to‑head biochemical kinase assays, LOXO‑195 R racemate demonstrates dramatically improved potency against the common solvent front resistance mutation TRKA G595R compared to the first‑generation inhibitor larotrectinib [1]. While larotrectinib’s IC₅₀ for TRKA G595R exceeds 3,500 nM (rendering it clinically ineffective against this mutation), LOXO‑195 maintains an IC₅₀ of 18.7 ± 6.4 nM, representing an approximately 190‑fold improvement in inhibitory activity [1].

TRK Resistance Mutations Solvent Front Mutation Kinase Inhibition

Preserved Activity Against TRKA G667C xDFG Mutation Where Entre tinib Shows Marked Shift

The xDFG mutation TRKA G667C confers resistance to multiple TRK inhibitors. LOXO‑195 R racemate retains an IC₅₀ of 118 ± 31 nM against this mutant, whereas entrectinib exhibits an IC₅₀ of 138 ± 82 nM and larotrectinib shows an IC₅₀ of 1,630 ± 270 nM [1]. Although entrectinib is a more potent first‑generation comparator, LOXO‑195 provides a modestly improved IC₅₀ and, importantly, a more favorable selectivity profile (see Evidence Item 4).

xDFG Mutation TRKA G667C Kinase Inhibitor Potency

>1,000‑Fold Selectivity for TRK Kinases Over 98% of the Human Kinome

In a panel of 228 distinct human kinases, LOXO‑195 R racemate at a concentration of 1 µM exhibited >1,000‑fold selectivity for the intended TRK targets over 98% of the non‑TRK kinases tested . This selectivity profile is superior to that of the alternative second‑generation TRK inhibitor repotrectinib, which also inhibits ROS1 and ALK at low nanomolar concentrations (ROS1 IC₅₀ = 0.07 nM, ALK IC₅₀ = 1.01 nM), potentially introducing confounding off‑target activities in experimental systems [1].

Kinome Selectivity Off‑Target Profiling TRK Inhibitor

In Vivo Tumor Regression in TRKA G595R and G667C Xenograft Models

In NIH‑3T3 xenograft models expressing either the solvent front TRKA G595R or the xDFG TRKA G667C mutation, oral administration of LOXO‑195 R racemate at 30 mg/kg BID produced substantial tumor growth inhibition, with tumor regression observed in the ΔTRKA‑G595R model [1]. In contrast, the first‑generation TRK inhibitor larotrectinib (60 mg/kg QD) failed to inhibit tumor growth in these mutant‑driven models, consistent with its poor in vitro potency against the same mutations [1].

Xenograft In Vivo Efficacy Acquired Resistance

Optimal Use Cases for LOXO-195 R Racemate Based on Quantitative Evidence


Validating Acquired Resistance Mechanisms to First‑Generation TRK Inhibitors

When establishing cellular or in vivo models of TRK inhibitor resistance driven by solvent front (G595R) or xDFG (G667C) mutations, LOXO‑195 R racemate is the appropriate reference inhibitor. Its >190‑fold improvement in IC₅₀ against TRKA G595R over larotrectinib [1] and its ability to induce tumor regression in G595R‑mutant xenografts [2] make it uniquely capable of rescuing proliferation in these models. This compound should be procured as a positive control for any study investigating next‑generation TRK inhibitors or combination strategies designed to circumvent acquired resistance.

Selective TRK‑Specific Modulation in Kinome‑Wide Profiling Studies

For experiments requiring clean, on‑target TRK inhibition without confounding activity on ROS1 or ALK, LOXO‑195 R racemate is the compound of choice. Its >1,000‑fold selectivity over 98% of non‑TRK kinases at 1 µM [1] ensures that observed biological effects can be confidently attributed to TRK signaling blockade. This is in contrast to repotrectinib, which potently inhibits ROS1 and ALK, potentially obscuring interpretation in phenotypic screens or kinase selectivity panels.

Quality Control and Chiral Purity Benchmarking in Stereoselective Synthesis

Due to its well‑characterized stereochemical requirements—with >99% enantiomeric excess and complete functional dependence on the R‑configuration [1]—LOXO‑195 R racemate serves as an excellent reference standard for chiral HPLC method development and for evaluating the stereochemical integrity of newly synthesized TRK inhibitors. Procurement of a batch with documented >99% ee provides a baseline for assessing enantiomeric impurities that may compromise biological activity.

Pharmacodynamic Biomarker Validation in TRK Fusion‑Positive Preclinical Models

In pharmacodynamic studies assessing downstream TRK pathway modulation (e.g., phospho‑ERK suppression), LOXO‑195 R racemate provides a robust tool due to its potent in vivo activity against both wild‑type and mutant TRK fusions. Its oral bioavailability and demonstrated target engagement at doses as low as 30 mg/kg BID in xenograft models [1] enable reliable biomarker validation and dose‑response characterization in murine tumor systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LOXO-195 R racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.